5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of compounds with antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines showing in vitro antimicrobial activities. Although the exact compound you mentioned isn't directly studied, this research indicates a broader interest in exploring the antimicrobial potential of similar chemical structures (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Bioactivation and DNA Crosslinking
Another research area involves bioactivation processes leading to DNA-DNA interstrand crosslinking, a mechanism that contributes to the cytotoxic effects of certain compounds. Knox et al. (1991) studied the bioactivation of CB 1954 to an active hydroxylamine derivative that induces DNA crosslinks in cells. This research demonstrates the potential of nitrofuran derivatives in developing anticancer therapies by targeting DNA integrity (Richard J. Knox, F. Friedlos, Tania Marchbank, John J. Roberts, 1991).
Antitumor Activities
Further, Ikeuchi et al. (2000) synthesized 6-nitro-5-deazaflavin derivatives with significant antitumor activities. While the core structure differs, the research underscores the potential utility of nitro-substituted compounds in cancer treatment. The study highlights how structural modifications can influence biological activity and therapeutic efficacy (Y. Ikeuchi, M. Sumiya, T. Kawamoto, N. Akimoto, Y. Mikata, M. Kishigami, S. Yano, T. Sasaki, F. Yoneda, 2000).
Synthesis and Molecular Properties
Oliveira et al. (2012) explored the synthesis, molecular properties prediction, and anti-staphylococcal activity of novel compounds, emphasizing the importance of structural design in developing effective antimicrobial agents. This study illustrates how modifications to the molecular structure, similar to the one you're interested in, can enhance biological activity against specific pathogens (Cledualdo Soares de Oliveira, B. Lira, Vivyanne dos Santos Falcão-Silva, J. P. Siqueira-Júnior, J. Barbosa-Filho, P. D. DE ATHAYDE-FILHO, 2012).
properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZRZYLFMNKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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